7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
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Description
7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C19H15F3O3 and its molecular weight is 348.3g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectral and Acid-Base Properties
One study focused on the derivatives of 7-hydroxy-2-phenyl-4H-chromen-4-one, investigating their ground-state and electronically excited-state behavior. The research found that these compounds exhibit distinct spectral and fluorescent properties, influenced significantly by the presence of electron-releasing or electron-withdrawing substituents. This suggests potential applications in the development of fluorescent materials or sensors based on the structural manipulation of chromen-4-one derivatives (Serdiuk & Roshal, 2015).
Fluorogenic Sensor Development
Another intriguing application comes from the study of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, which demonstrated unusual fluorescence properties. The compound's fluorescence is highly dependent on the solvent type, showing strong emission in protic environments. This behavior is leveraged for creating fluorogenic (fluorescent "off-on") sensors, indicating its utility in detecting solvent polarity or environmental conditions (Uchiyama et al., 2006).
Synthetic Applications in Material Science
Research on chromene chromium carbene complexes highlights their role in synthesizing photochromic materials and compounds with biological activity. These complexes participate in benzannulation reactions, leading to naphthopyran and naphthopyrandione units, crucial for developing materials with light-responsive properties (Rawat et al., 2006).
Inhibition of Carbonic Anhydrase-II
A novel flavonoid derived from the bark of Millettia ovalifolia, structurally related to the compound of interest, showed significant inhibition of carbonic anhydrase-II. This finding suggests potential applications in treating various disorders such as cystic fibrosis, glaucoma, and epilepsy, demonstrating the broader pharmacological relevance of chromen-4-one derivatives (Rahman et al., 2015).
Molecular Self-Assembly and Photovoltaic Efficiency
A comprehensive study on benzopyran analogs, including flavonoid compounds like genistein and apigenin, focused on their spectroscopic analysis, DFT studies, and their self-assembly with graphene. These investigations revealed enhancements in physicochemical properties and photovoltaic efficiency when these compounds form self-assemblies with graphene, suggesting their applicability in dye-sensitized solar cells and other photovoltaic devices (Al‐Otaibi et al., 2020).
Properties
IUPAC Name |
7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O3/c1-3-24-14-10-9-13-16(23)15(12-7-5-4-6-8-12)18(19(20,21)22)25-17(13)11(14)2/h4-10H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYHKDDJQHCANI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.